Sal003

Descripción general

Descripción

Sal003 es un inhibidor potente, específico y permeable a las células de la fosfatasa del factor de iniciación de la traducción eucariota 2α (eIF2α). Es un derivado de la salubrinal con mejor solubilidad acuosa . This compound se ha utilizado ampliamente en la investigación científica para estudiar el papel de eIF2α en varios procesos celulares, incluida la apoptosis y la formación de la memoria .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

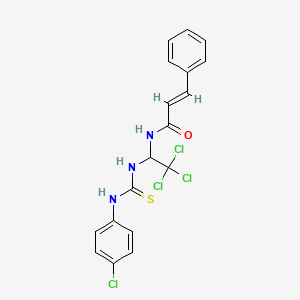

Sal003 se sintetiza a través de un proceso químico de múltiples pasos. La síntesis implica la reacción de 3-fenil-N-(2,2,2-tricloro-1-((4-clorofenil)amino)carbonotionoil)amino)etil)acrilamida con varios reactivos en condiciones controladas . Las condiciones de reacción suelen incluir el uso de disolventes como el dimetilsulfóxido (DMSO) y condiciones específicas de temperatura y pH para garantizar que se obtenga el producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costes y el impacto ambiental. El compuesto se produce normalmente en forma de polvo y se almacena a bajas temperaturas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Sal003 se somete a varias reacciones químicas, incluidas:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que da como resultado formas reducidas de this compound.

Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales específicos se reemplazan por otros.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios disolventes como el DMSO . Las condiciones de reacción, como la temperatura, el pH y el tiempo de reacción, se controlan cuidadosamente para lograr los productos deseados .

Productos Principales Formados

Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Estos productos incluyen varios derivados oxidados, reducidos y sustituidos de this compound .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Sal003 has been investigated across several domains, including:

- Cellular Biology : this compound has been used to study the role of eIF2α in cellular processes such as apoptosis and memory formation. Its ability to inhibit apoptosis makes it a valuable tool in research focused on cell survival mechanisms under stress conditions .

- Neuroscience : Research indicates that this compound can affect memory consolidation and retrieval processes. For instance, in vivo studies demonstrated that infusions of this compound into specific brain regions disrupted the reconsolidation of drug-associated memories, suggesting its potential in treating addiction-related disorders .

- Orthopedic Medicine : A significant application of this compound is in the management of intervertebral disc degeneration (IVDD). Studies have shown that this compound alleviates IVDD by inhibiting apoptosis and extracellular matrix degradation through ER stress modulation. This effect was observed in both cell culture models and rat models of IVDD, where treatment with this compound resulted in improved disc health and reduced degeneration markers .

Case Study 1: Intervertebral Disc Degeneration

- Objective : To evaluate the protective effects of this compound against IVDD.

- Methodology : Thapsigargin-stimulated rat nucleus pulposus cells were treated with varying concentrations of this compound. Additionally, a needle puncture-induced IVDD rat model was utilized.

- Findings : this compound significantly inhibited apoptosis and extracellular matrix degradation in nucleus pulposus cells. In vivo results showed improved degeneration scores in treated rats compared to controls, highlighting this compound's potential as a therapeutic agent for IVDD management .

| Treatment Group | Apoptosis Rate (%) | Matrix Degradation Score |

|---|---|---|

| Control | 45 | 7 |

| This compound (5 µM) | 20 | 3 |

| This compound (10 µM) | 15 | 2 |

Case Study 2: Memory Reconsolidation

- Objective : To investigate the effects of this compound on memory processes related to drug addiction.

- Methodology : Mice underwent conditioned place preference tests followed by intra-basolateral amygdala infusions of this compound.

- Findings : The administration of this compound post-retrieval significantly suppressed drug-paired stimulus-induced cravings, indicating its potential utility in addiction therapy .

| Condition | Craving Response Score (0-10) |

|---|---|

| Control | 8 |

| This compound | 3 |

Mecanismo De Acción

Sal003 ejerce sus efectos inhibiendo la desfosforilación de eIF2α, un regulador clave de la síntesis de proteínas . Al evitar la desfosforilación de eIF2α, this compound aumenta los niveles de fosforilación de eIF2α, lo que lleva a la inhibición de la síntesis de proteínas y la inducción de la apoptosis . Los objetivos moleculares de this compound incluyen la fosfatasa eIF2α y varias vías de señalización involucradas en la síntesis de proteínas y la apoptosis .

Comparación Con Compuestos Similares

Sal003 es similar a otros inhibidores de la fosfatasa eIF2α, como la salubrinal . this compound tiene una mejor solubilidad acuosa y una mayor potencia en comparación con la salubrinal . Otros compuestos similares incluyen:

Salubrinal: Un inhibidor de la fosfatasa eIF2α menos potente y menos soluble.

C10: Un nuevo análogo de this compound con mayor potencia a concentraciones más bajas.

La singularidad de this compound radica en su mejor solubilidad y mayor potencia, lo que lo convierte en una herramienta valiosa en la investigación científica .

Actividad Biológica

SAL003, a derivative of salubrinal, is a selective inhibitor of the eukaryotic translation initiation factor 2 alpha (eIF2α) dephosphorylation. This compound has garnered attention in various fields of biological research due to its ability to modulate the integrated stress response (ISR) and its potential therapeutic applications, particularly in cancer treatment and neurobiology.

This compound functions by inhibiting the phosphatase activity that dephosphorylates eIF2α, leading to increased levels of phosphorylated eIF2α (eIF2α-P). This modulation can trigger various cellular responses, including apoptosis or survival, depending on the context and concentration used. The activation of ISR through this compound has been shown to have significant implications in both normal and diseased cells.

Effects on Cell Lines

-

Keratoconus Fibroblasts :

- In studies involving keratoconus (KC) fibroblasts, this compound treatment resulted in a 39.8% decrease in hydroxyproline production in serum-free conditions and a 55.13% decrease under serum-containing conditions compared to control groups. This suggests a reduction in collagen production, which is critical for corneal health .

- The compound also caused a 2.4-fold increase in eIF2α phosphorylation and a 30-fold increase in ATF4 expression, indicating robust activation of the ISR pathway .

-

HER2+ Cancer Cells :

- In HER2-positive breast cancer models, this compound enhanced the efficacy of Trastuzumab, a standard treatment for these cancers. Co-treatment with this compound significantly inhibited colony formation in resistant cancer cell lines and patient-derived xenografts .

- The compound's ability to increase eIF2α-P levels correlated with improved outcomes in tumor progression and overall survival for patients undergoing Trastuzumab therapy .

Neurobiological Effects

In neurobiology, this compound has been shown to disrupt memory reconsolidation processes. For instance, its application immediately after memory retrieval led to significant reductions in drug-seeking behaviors associated with morphine and cocaine addiction. This effect highlights this compound's potential as a therapeutic agent in treating substance use disorders by targeting memory reconsolidation pathways .

Summary of Biological Effects

| Cell Type | Treatment Concentration | Hydroxyproline Decrease (%) | eIF2α Phosphorylation Increase (Fold) | ATF4 Expression Increase (Fold) |

|---|---|---|---|---|

| Keratoconus Fibroblasts | 2.5 µM | 39.8 (LGSF), 55.13 (FBS) | 2.4 | >30 |

| HER2+ Breast Cancer | Varies | Significant inhibition | Increased with Trastuzumab co-treatment | Enhanced with Trastuzumab |

Case Studies

-

Keratoconus Study :

- Investigated the effects of this compound on collagen production and ISR activation in KC fibroblasts.

- Results indicated significant downregulation of collagen synthesis upon this compound treatment, suggesting potential applications in managing corneal diseases.

-

HER2+ Cancer Treatment :

- Explored the synergistic effects of this compound with Trastuzumab on HER2-positive tumors.

- Findings demonstrated that this compound not only enhanced the anti-tumor effects but also improved patient prognoses based on increased eIF2α-P levels.

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl4N3OS/c19-13-7-9-14(10-8-13)23-17(27)25-16(18(20,21)22)24-15(26)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,24,26)(H2,23,25,27)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNBASWNLOIQML-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl4N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164470-53-4, 301359-91-1 | |

| Record name | (2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)prop-2-enamide, (2E)-3-phenyl-N-[2,2,2-trichloro-1-[[ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sal003 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.